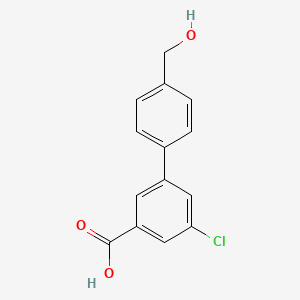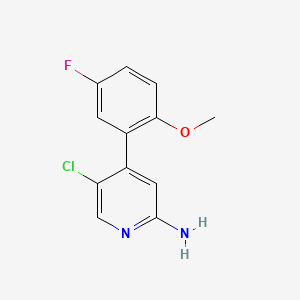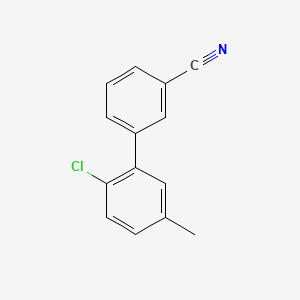![molecular formula C15H13ClO B582212 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone CAS No. 1355247-05-0](/img/structure/B582212.png)
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The IUPAC name for this compound is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is 1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 260.9±28.0 °C at 760 mmHg, and a flash point of 126.0±15.1 °C . Its molar refractivity is 46.0±0.3 cm3 . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Applications De Recherche Scientifique
Urease Inhibition
The compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause several health issues in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . The compound was found to be a potent anti-urease inhibitor, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM .
Synthesis of Thiourea Derivatives
The compound can be used in the synthesis of thiourea derivatives . These derivatives have been found to be efficient urease inhibitors . The derivatives were synthesized with a high yield and their chemical structures were characterized by spectral data such as FTIR, 1 H and 13 C NMR .
Development of Novel Pharmaceuticals
The compound’s urease inhibitory properties make it a potential candidate for the development of novel pharmaceuticals . Among all the studied compounds, the derivative 4i was discovered to be the most effective inhibitor .
Biochemical Evaluation
The compound can be used for biochemical evaluation . It has been evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where it was found to be a potent anti-urease inhibitor .
Computational Approach in Drug Discovery
The compound can be used in a computational approach to drug discovery . The compound’s structure and properties can be analyzed computationally to predict its behavior and interactions with biological systems .
Chemical Research
The compound can be used in chemical research . It can be used in the synthesis of other compounds and in the study of chemical reactions .
Propriétés
IUPAC Name |
1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHDUOFIUIRHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742743 |
Source


|
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone | |
CAS RN |
1355247-05-0 |
Source


|
| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

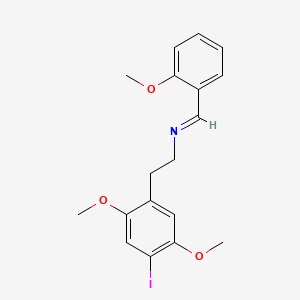
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

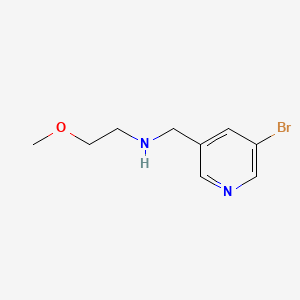
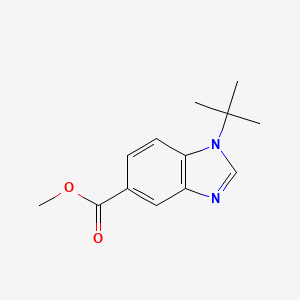
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

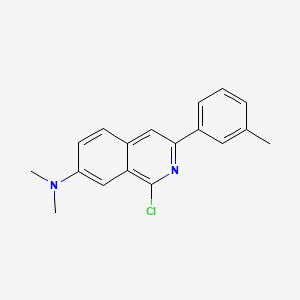
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
